molecular formula C16H23N3O6S B2370807 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid CAS No. 854035-90-8

1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid

Cat. No.: B2370807
CAS No.: 854035-90-8
M. Wt: 385.44
InChI Key: ZGUXCJWOOOTRNN-UHFFFAOYSA-N
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Description

1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a nitrophenyl group, and a diethylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a suitable phenyl derivative, followed by sulfonation to introduce the diethylsulfamoyl group. The final step involves the formation of the piperidine ring and the carboxylic acid group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the nitrophenyl group .

Scientific Research Applications

1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the biological context and the specific derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-3-18(4-2)26(24,25)13-5-6-14(15(11-13)19(22)23)17-9-7-12(8-10-17)16(20)21/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUXCJWOOOTRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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